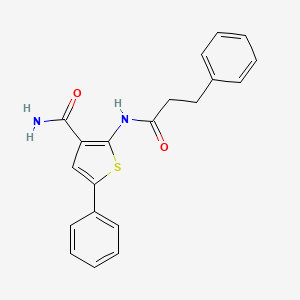
5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C 4 H 4 S . The structure of “5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide” would be a derivative of this basic structure.Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including condensation reactions . For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide” would be influenced by its specific structure.Applications De Recherche Scientifique
Organic Electronics and Optoelectronics
Thiophene derivatives play a crucial role in organic electronics due to their excellent charge transport properties. 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide can be utilized as a building block for organic semiconductors. Researchers have explored its potential in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Its π-conjugated structure allows efficient charge transfer, making it suitable for these applications .
Agrochemicals and Crop Protection
Thiophene-based compounds have shown promise as agrochemicals. The presence of the amide group in 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide could enhance its bioavailability and stability. Researchers are investigating its potential as a fungicide, insecticide, or herbicide. The compound’s structural features may allow targeted interactions with specific pests or pathogens .
Pharmaceutical Applications
Thiophene derivatives often exhibit interesting biological activities. Researchers have explored the potential of 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide as a scaffold for drug development. Its functional groups can be modified to create analogs with improved pharmacological properties. For instance, the aldehyde group at position 3 allows straightforward synthetic modifications, while the amide group at position 2 contributes to ease of functionalization .
Materials Science and Surface Modification
Functionalized thiophenes find applications in materials science. Researchers have investigated their use as surface modifiers, allowing controlled interactions with substrates. The bromo functionality at position 4 in this compound provides a useful handle for surface functionalization. It can participate in halogen exchange reactions or coupling chemistry, enabling tailored surface properties .
Chemical Sensors and Detection
Thiophene derivatives have been employed in chemical sensors due to their sensitivity to specific analytes. Researchers are exploring the use of 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide as a sensing material. Its electronic properties can be tuned to detect specific gases, ions, or biomolecules. Functionalization of the amide group may enhance selectivity and sensitivity .
Photophysical Studies and Luminescent Materials
The π-conjugated system in thiophenes leads to interesting photophysical properties. Researchers have studied the emission behavior of 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide in solution or solid-state. Its luminescence properties make it a potential candidate for luminescent materials, such as fluorescent dyes or sensors. Further investigations are needed to optimize its emission characteristics .
Orientations Futures
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
5-phenyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c21-19(24)16-13-17(15-9-5-2-6-10-15)25-20(16)22-18(23)12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGLSYPDCSPCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-6-[3-(dimethylamino)acryloyl]-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2715705.png)
![3-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2715706.png)
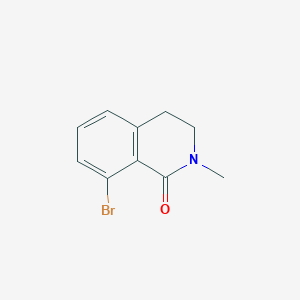
![N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2715708.png)
![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole](/img/structure/B2715709.png)
![6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2715710.png)
![N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2715714.png)

![2-[[3-(Trifluoromethyl)phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2715721.png)
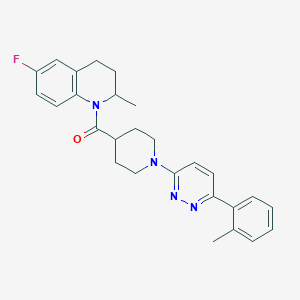
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2715723.png)
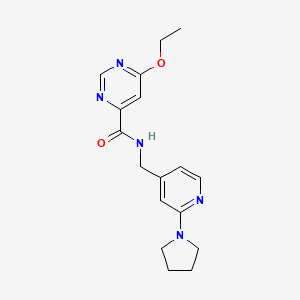
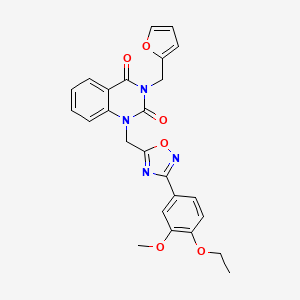
![2-[(3Ar,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2715728.png)